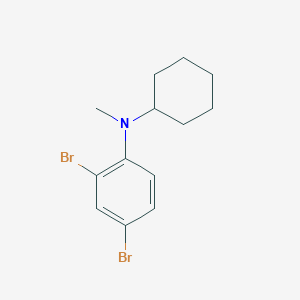
5-Chloromethyl-2,3-dimethoxy-6-me-thyl-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone is a synthetic organic compound belonging to the benzoquinone family Benzoquinones are known for their diverse biological and pharmacological activities, making them valuable in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone typically involves a multi-step process starting from 2,3,4,5-tetramethoxytoluene. The key steps include:
Blanc Chloromethylation Reaction: This step introduces the chloromethyl group at the desired position.
Williamson Reaction: This reaction is used to introduce the methoxy groups.
Oxidation: The final step involves the oxidation of the intermediate to form the benzoquinone structure.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing environmental impact. The process involves the same key steps as the laboratory synthesis but is scaled up using industrial reactors and optimized reaction conditions to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoquinones and hydroquinones, which have significant biological and pharmacological activities .
Applications De Recherche Scientifique
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of coenzyme Q analogues and other bioactive molecules.
Biology: Studied for its effects on mitochondrial function and its potential as an antioxidant.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone involves its interaction with cellular components, particularly within the mitochondria. It acts as an electron carrier, participating in redox reactions that are crucial for cellular respiration and energy production. The compound’s ability to modulate oxidative stress and its antioxidant properties contribute to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A closely related compound with similar biological activities.
Idebenone: A synthetic analogue of coenzyme Q with neuroprotective properties.
Coenzyme Q: A naturally occurring quinone involved in the electron transport chain.
Uniqueness
2,3-Dimethoxy-5-(chloromethyl)-6-methyl-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
202843-56-9 |
|---|---|
Formule moléculaire |
C10H11ClO4 |
Poids moléculaire |
230.64 g/mol |
Nom IUPAC |
2-(chloromethyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11ClO4/c1-5-6(4-11)8(13)10(15-3)9(14-2)7(5)12/h4H2,1-3H3 |
Clé InChI |
ICQRCOPDPHYUMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



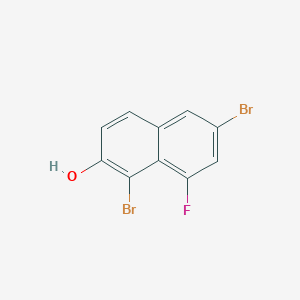
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
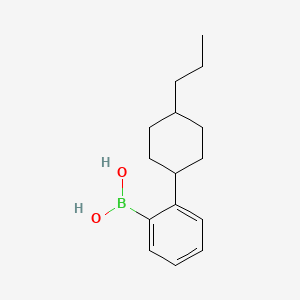

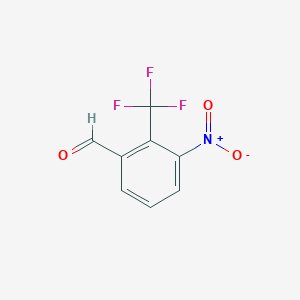
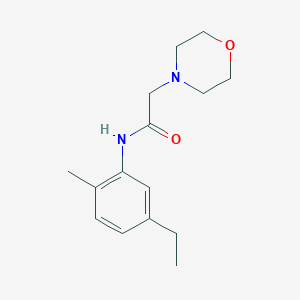
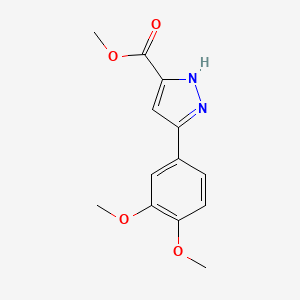
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)

